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Compound Name: Chlorendic anhydride

Cat. No.: B085838 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of chlorendic
anhydride in the formulation of electrical laminates and encapsulation compounds. The

information is intended for professionals in research and development who are exploring high-

performance materials for demanding electronic applications.

Introduction to Chlorendic Anhydride
Chlorendic anhydride (1,4,5,6,7,7-hexachloro-5-norbornene-2,3-dicarboxylic anhydride) is a

reactive flame retardant and epoxy curing agent.[1][2] Its high chlorine content (approximately

57% by weight) imparts excellent flame retardancy to polymer systems.[1] As a reactive

component, it chemically integrates into the polymer matrix, providing permanent flame

resistance that does not leach out over time, a significant advantage over additive flame

retardants.[1]

In epoxy resin systems, chlorendic anhydride serves as a cross-linking agent or hardener,

leading to cured products with a combination of desirable properties, including:[1][3][4]

High Flame Retardancy: Formulations can be designed to meet stringent flammability

standards such as UL 94.[4]
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Elevated Heat Distortion Temperature (HDT): The rigid, bicyclic structure of chlorendic
anhydride contributes to excellent thermal stability at high temperatures.

Superior Corrosion and Chemical Resistance: The chlorinated backbone provides inherent

resistance to a wide range of chemicals.

Good Electrical Insulating Properties: Suitable for use in high-voltage applications.

Applications in Electrical Laminates
Chlorendic anhydride is utilized in the production of high-performance electrical laminates,

often used for printed circuit boards (PCBs) and other insulating components in electrical

equipment.[3][4] These laminates are typically glass-reinforced composites where the epoxy

resin matrix provides mechanical strength, electrical insulation, and flame retardancy.

Performance Characteristics
The incorporation of chlorendic anhydride into epoxy formulations for electrical laminates

results in materials with a distinct set of performance characteristics. Below is a comparative

table summarizing typical properties of a chlorendic anhydride-based system against a

standard FR-4 laminate.
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Property

Chlorendic
Anhydride-Based
System (Typical
Values)

Standard FR-4
(Epoxy/TBBPA)
(Typical Values)

Test Method

Thermal Properties

Glass Transition

Temperature (Tg)
150 - 180 °C 130 - 180 °C DSC

Decomposition

Temperature (Td)
> 350 °C > 340 °C TGA

Coefficient of Thermal

Expansion (CTE), Z-

axis

< 60 ppm/°C 50 - 70 ppm/°C TMA

Electrical Properties

Dielectric Constant

(Dk) @ 1 GHz
4.2 - 4.8 4.3 - 4.7 IPC-TM-650 2.5.5.3

Dissipation Factor (Df)

@ 1 GHz
0.015 - 0.025 0.015 - 0.020 IPC-TM-650 2.5.5.3

Volume Resistivity > 10¹⁴ Ω·cm > 10¹² Ω·cm IPC-TM-650 2.5.17.1

Surface Resistivity > 10¹² Ω > 10¹⁰ Ω IPC-TM-650 2.5.17.1

Flammability

UL 94 Rating V-0 V-0 UL 94

Note: The properties of chlorendic anhydride-based systems can vary significantly depending

on the specific formulation, including the type of epoxy resin, accelerators, and fillers used.

Applications in Encapsulation
Chlorendic anhydride-based epoxy systems are also employed as potting and encapsulation

compounds for electronic components.[4] These materials provide a protective barrier against

moisture, dust, vibration, and thermal shock, while also offering excellent electrical insulation

and flame retardancy.
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Formulation Considerations for Encapsulation
For encapsulation applications, the viscosity and pot life of the mixed resin system are critical

parameters. Chlorendic anhydride is a solid at room temperature, which can present handling

challenges. To address this, it is often used in one of the following ways:

Hot-Melt Systems: The chlorendic anhydride is melted and mixed with the liquid epoxy

resin at an elevated temperature.

Solvent-Based Systems: The chlorendic anhydride is dissolved in a suitable solvent before

being mixed with the epoxy resin. The solvent is then evaporated before or during the curing

process.

Eutectic Mixtures: Chlorendic anhydride can be blended with other liquid anhydrides, such

as hexahydrophthalic anhydride (HHPA) or methyltetrahydrophthalic anhydride (MTHPA), to

form a eutectic mixture that is liquid at or near room temperature.

Experimental Protocols
The following protocols provide a general guideline for the preparation of chlorendic
anhydride-based electrical laminates and encapsulation compounds. Safety Precautions:

Chlorendic anhydride is a hazardous substance. Always consult the Safety Data Sheet (SDS)

before use and handle it in a well-ventilated area with appropriate personal protective

equipment (PPE), including gloves, safety glasses, and a respirator.

Protocol for Preparation of an Electrical Laminate
This protocol describes a typical procedure for creating a glass-reinforced laminate using a

chlorendic anhydride-cured epoxy resin.

Materials:

Bisphenol A Epoxy Resin (EEW 180-190 g/eq)

Chlorendic Anhydride

Methyltetrahydrophthalic Anhydride (MTHPA)
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Tertiary Amine Accelerator (e.g., 2,4,6-Tris(dimethylaminomethyl)phenol)

Acetone (or other suitable solvent)

Woven Glass Fabric (E-glass, 7628 style or similar)

Equipment:

Heating mantle with stirrer

Beakers and mixing vessels

Impregnation bath

Drying oven with ventilation

Hydraulic press with heated platens

Release film

Procedure:

Varnish Preparation:

In a beaker, combine chlorendic anhydride and MTHPA in a 30:70 weight ratio.

Gently heat the mixture to approximately 80°C with stirring until a clear, homogeneous

liquid is formed. This creates a eutectic anhydride mixture.

Allow the mixture to cool to approximately 50°C.

In a separate beaker, warm the epoxy resin to 50°C to reduce its viscosity.

Slowly add the anhydride mixture to the epoxy resin while stirring. A typical starting ratio is

80 parts by weight of the anhydride mixture to 100 parts by weight of epoxy resin.

Add 0.5-1.5 parts by weight of the tertiary amine accelerator to the resin-anhydride

mixture.
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Add acetone to adjust the viscosity of the varnish for proper impregnation (typically to

achieve a resin content of 40-50% in the final prepreg).

Impregnation:

Pass the woven glass fabric through the impregnation bath containing the prepared epoxy

varnish.

Use squeeze rollers to ensure uniform resin content and remove excess varnish.

Drying (B-Staging):

Hang the impregnated fabric (prepreg) in a ventilated oven.

Dry the prepreg at 120-140°C for a time sufficient to remove the solvent and partially cure

the resin to a tack-free state (B-stage). The exact time will depend on the oven airflow and

resin formulation.

Lamination (C-Staging):

Cut the B-staged prepreg into the desired dimensions.

Stack the prepreg layers between sheets of release film.

Place the stack in a hydraulic press preheated to 170-180°C.

Apply pressure (typically 300-500 psi) and maintain the temperature for 60-90 minutes to

fully cure the laminate (C-stage).

Cool the laminate under pressure before removal.

Post-Curing (Optional):

For optimal properties, a post-cure in an oven at 180-200°C for 2-4 hours may be

beneficial.

Protocol for an Encapsulation Compound
This protocol outlines the preparation of a chlorendic anhydride-based potting compound.
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Materials:

Liquid Bisphenol A Epoxy Resin (EEW 180-190 g/eq)

Chlorendic Anhydride

Hexahydrophthalic Anhydride (HHPA)

Tertiary Amine Accelerator (e.g., DMP-10)

Optional: Fillers such as silica or alumina for improved thermal conductivity and reduced

shrinkage.

Equipment:

Heating mantle with stirrer

Beakers and mixing vessels

Vacuum chamber for de-gassing

Molds for casting

Procedure:

Hardener Preparation:

In a beaker, combine chlorendic anhydride and HHPA in a 30:70 weight ratio.

Heat the mixture to 82°C with agitation until a clear solution is obtained.

Compounding:

In a separate vessel, heat the epoxy resin to approximately 50°C.

If using fillers, add them to the warm epoxy resin and mix until a uniform dispersion is

achieved.

Allow the epoxy resin to cool to room temperature.
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Add the prepared anhydride hardener mixture to the epoxy resin. A typical ratio is 75 parts

by weight of the hardener mixture to 100 parts by weight of epoxy resin.

Add the accelerator (e.g., 0.25 parts by weight of DMP-10).

Mix all components thoroughly until a homogeneous mixture is obtained.

De-gassing:

Place the mixed compound in a vacuum chamber to remove any entrapped air bubbles.

Casting and Curing:

Pour the de-gassed compound into the desired mold or onto the components to be

encapsulated.

A typical cure schedule is 3 hours at 120°C. Alternative cure schedules can be overnight at

90°C or 1 hour at 150°C. For large castings, a lower initial cure temperature is

recommended to manage exotherm.

Visualizations
The following diagrams illustrate key concepts related to the use of chlorendic anhydride in

epoxy systems.
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Caption: Curing reaction of an epoxy resin with chlorendic anhydride.
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Caption: Workflow for electrical laminate manufacturing.
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Gas Phase Flame Retardancy Mechanism

Heat
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Caption: Flame retardant mechanism of chlorendic anhydride.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Chlorendic Anhydride | Velsicol Chemical, LLC [velsicol.com]

2. jmaterenvironsci.com [jmaterenvironsci.com]

3. Chlorendic acid and anhydride (EHC 185, 1996) [inchem.org]

4. Curing Regime-Modulating Insulation Performance of Anhydride-Cured Epoxy Resin: A
Review - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols: Chlorendic Anhydride
in Electrical Laminates and Encapsulation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b085838#chlorendic-anhydride-applications-in-
electrical-laminates-and-encapsulation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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